![molecular formula C27H31N3O2 B2607315 N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 897620-14-3](/img/structure/B2607315.png)

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-[1,1'-biphenyl]-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

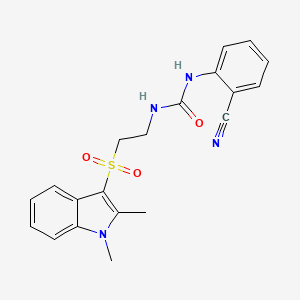

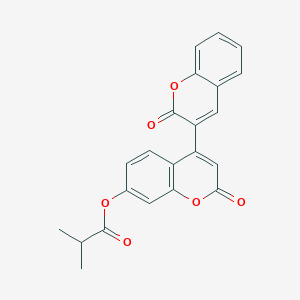

The compound is a complex organic molecule. It contains a biphenyl group, which is two benzene rings connected by a single bond. It also has a dimethylamino group, which is a nitrogen atom bonded to two methyl groups and another carbon atom. The morpholinoethyl group is a six-membered ring containing one nitrogen and five carbon atoms, with an ethyl group attached .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The presence of the nitrogen in the dimethylamino and morpholinoethyl groups could potentially allow for hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The amino groups might be susceptible to reactions with acids or electrophiles, while the biphenyl group might undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. It’s likely to be a solid at room temperature, and its solubility would depend on the specific functional groups present .Applications De Recherche Scientifique

Antitumor Activity and DNA Intercalation

A significant area of research has been the investigation of the antitumor properties of compounds related to N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-[1,1'-biphenyl]-4-carboxamide. Studies have shown that certain derivatives exhibit solid tumor activity by interacting with DNA through a process known as intercalation. This interaction disrupts the DNA's function, leading to the inhibition of tumor growth. For instance, phenyl-substituted derivatives of a "minimal" DNA-intercalating agent demonstrated in vivo antitumor activity against leukemia and solid tumor models, highlighting the importance of the phenyl ring's position for effective DNA binding and antitumor activity (Atwell, Baguley, & Denny, 1989).

Synthesis and Chemical Properties

Research has also focused on the synthesis and characterization of related compounds, aiming to understand their chemical properties and potential applications. For example, studies on cyclic depsipeptides via direct amid cyclization presented innovative synthesis methodologies that contribute to the broader understanding of such compounds' chemical behavior (Obrecht & Heimgartner, 1987).

Corrosion Inhibition

Another application area is the use of morpholine and piperazine-based derivatives as corrosion inhibitors for mild steel in acidic media. These compounds have shown promising results in protecting metal surfaces from corrosion, which is crucial for extending the lifespan of metal structures and components (Nnaji et al., 2017).

Antifungal and Cytotoxic Properties

Further, research into water-soluble polycarbodiimides decorated with functional groups such as morpholine demonstrated significant antifungal properties and potential applications in antifungal biomedical fields. These studies also explored the cytotoxic effects of these compounds, suggesting their utility in cancer therapeutics (De Silva et al., 2021).

Electrochemical and Spectroscopic Investigations

Electrochemical and spectroscopic investigations of compounds containing the morpholine group have contributed to understanding their electronic structures and interactions with metals, offering insights into their potential applications in various industrial and medicinal fields (Kilic et al., 2006).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N3O2/c1-29(2)25-14-12-23(13-15-25)26(30-16-18-32-19-17-30)20-28-27(31)24-10-8-22(9-11-24)21-6-4-3-5-7-21/h3-15,26H,16-20H2,1-2H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTDXFNDEPHFQOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-[1,1'-biphenyl]-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2,4-dimethylphenyl)methanesulfonamide](/img/structure/B2607233.png)

![N6-cyclopentyl-N4-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2607240.png)

![2-Imino-3-(4-(trifluoromethoxy)phenyl)hexahydrothieno[3,4-d]thiazole 5,5-dioxide hydrobromide](/img/structure/B2607241.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2607243.png)

![2-(3-methoxyphenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2607245.png)

![1-Methyl-4-[[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]methyl]pyridin-2-one](/img/structure/B2607250.png)

![5-chloro-N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2607254.png)